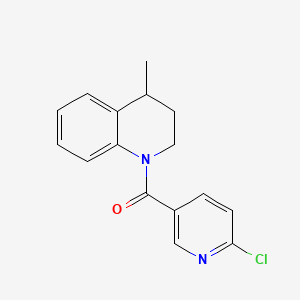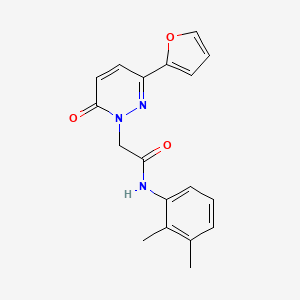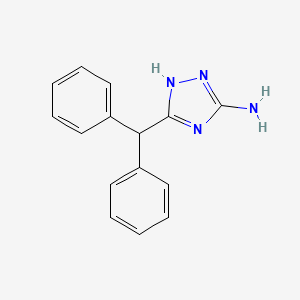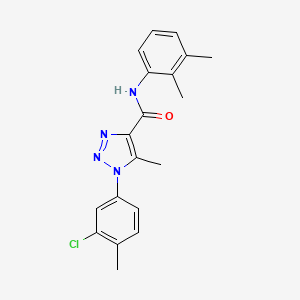![molecular formula C19H21N5O2S B2563894 7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872620-29-6](/img/structure/B2563894.png)
7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations The compound has been a subject of interest in studies aiming to enhance synthetic methodologies for pyrimidine derivatives. For instance, research has demonstrated the regioselective amination of condensed pyrimidines, highlighting a method to achieve 7-amino derivatives through interactions with alkylamides in the presence of oxidizing agents (Gulevskaya et al., 1994). This foundational work underlines the compound's role in facilitating novel synthetic pathways.
Further advancements include the development of new pyrido[2,3-d]pyrimidine derivatives via a three-component condensation, which incorporates cyclohexane-1,3-diones and orthocarboxylic acid esters (Komkov et al., 2006). Such studies contribute to expanding the toolkit for chemists in the creation of pyrimidine-based heterocycles with potential applications in various domains, including material science and drug discovery.
Heterocyclic Compound Synthesis Research into the one-step preparation of the pyrido[3,4-d]pyrimidine ring system from related pyrimidine diones highlights the efficiency of generating complex heterocycles (Noguchi et al., 1988). This work exemplifies the ongoing efforts to streamline synthetic processes for the generation of novel compounds with enhanced properties or potential biological activity.
Moreover, the novel multicomponent synthesis of pyridine-pyrimidines catalyzed by ionic liquids demonstrates the application of green chemistry principles in the synthesis of pyrimidine derivatives (Rahmani et al., 2018). These approaches not only offer a more sustainable pathway to complex molecules but also open avenues for discovering materials with unique electronic, optical, or biological properties.
Application in Anticancer and Antibacterial Activity The exploration of pyrimidine derivatives for their anticancer and antibacterial activity is a vital aspect of research. Studies have synthesized and tested a range of pyrimidine diones, demonstrating potent activity against various bacterial strains and cancer cell lines (Aremu et al., 2017). This indicates the potential of such compounds in the development of new therapeutic agents, underscoring the importance of synthetic advancements in the field of medicinal chemistry.
Propiedades
IUPAC Name |
7-cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-11-13-9-5-6-10-20-13)22-15(21-16)12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPVJJJFKVTWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=CC=CC=N4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanamine hydrochloride](/img/structure/B2563812.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2563814.png)



![2-[3-(hydroxymethyl)-2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2563819.png)
![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)
![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)



![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)
![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)